RXFP1 Agonist Potency: ML-290 Achieves a 20-Fold Improvement Over the Initial Hit Compound 3
The initial 2-acetamido-N-phenylbenzamide hit compound 3 (cyclohexyl western region, 3-trifluoromethylphenyl eastern region) exhibited an EC50 of 1.88 μM with 92% maximum response in the human RXFP1-transfected HEK293 cAMP assay [1]. Systematic SAR optimization—incorporating a 2-isopropoxyphenyl western hemisphere and 3-trifluoromethylsulfonyl eastern hemisphere—yielded compound 65 (ML-290) with an EC50 of 0.094 μM (94 nM) and 98% maximum response in the identical assay system [1]. This represents a 20-fold improvement in potency while maintaining full agonist efficacy. The unsubstituted phenyl analog (compound 5) was minimally active with EC50 >94 μM, underscoring that the parent 2-acetamido-N-phenylbenzamide scaffold alone is insufficient for meaningful RXFP1 activation without appropriate peripheral substitution [1].
| Evidence Dimension | RXFP1 agonist potency (cAMP accumulation) |
|---|---|
| Target Compound Data | ML-290 (compound 65): EC50 = 0.094 μM, Max Response = 98%; Compound 3: EC50 = 1.88 μM, Max Response = 92% |
| Comparator Or Baseline | Compound 3 (initial 2-acetamido-N-phenylbenzamide hit): EC50 = 1.88 μM; Compound 5 (unsubstituted phenyl analog): EC50 = 94.0 μM, Max Response = 57% |
| Quantified Difference | ML-290 is 20-fold more potent than compound 3 (0.094 μM vs. 1.88 μM); >1,000-fold more potent than unsubstituted phenyl analog compound 5 (0.094 μM vs. 94.0 μM) |
| Conditions | Human RXFP1-transfected HEK293 cell line; cAMP accumulation assay normalized to forskolin (EC50 = 47 nM, defined as 100% response) |
Why This Matters
For procurement decisions, the 20-fold potency difference between ML-290 and the initial hit compound 3 demonstrates that the unoptimized 2-acetamido-N-phenylbenzamide scaffold alone lacks sufficient potency for cellular studies, and researchers must specify the precise substitution pattern when sourcing RXFP1 agonist tool compounds.
- [1] Xiao J, Huang Z, Chen CZ, Agoulnik IU, Southall N, Hu X, et al. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile. Eur J Med Chem. 2018;156:79-92. Table 1, Table 5. doi:10.1016/j.ejmech.2018.06.008 View Source
